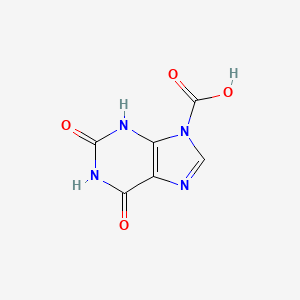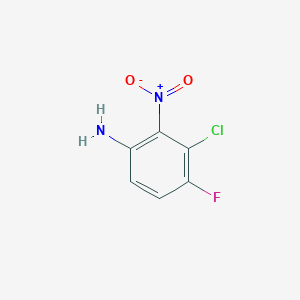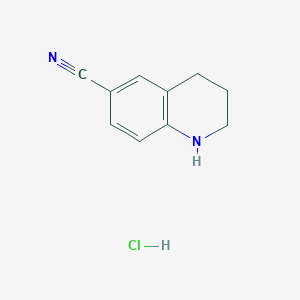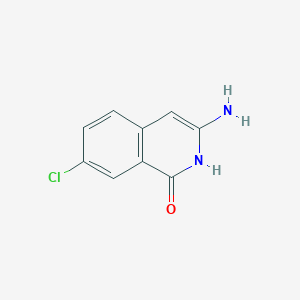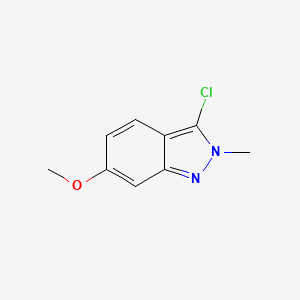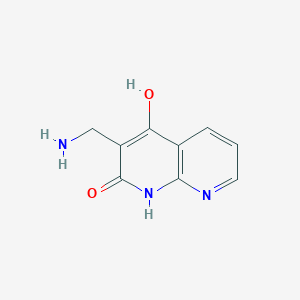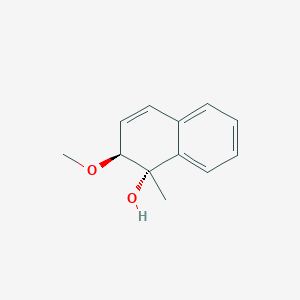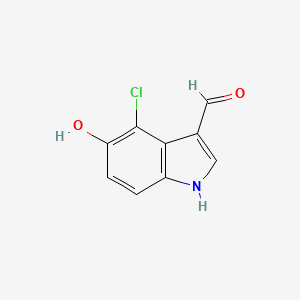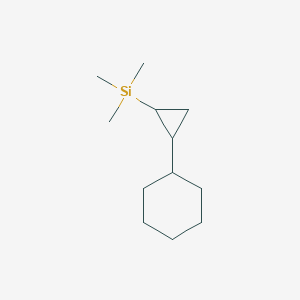
(2-Cyclohexylcyclopropyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclohexylcyclopropyl)trimethylsilane is an organosilicon compound characterized by the presence of a cyclohexyl group attached to a cyclopropyl ring, which is further bonded to a trimethylsilyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylcyclopropyl)trimethylsilane typically involves the reaction of cyclohexylcyclopropyl halide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Cyclohexylcyclopropyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, leading to the formation of silanes with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents.
Substitution: Halides, alkoxides; reactions often require the presence of a catalyst or a base.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Various substituted silanes.
Substitution: Silanes with different nucleophilic groups.
Applications De Recherche Scientifique
(2-Cyclohexylcyclopropyl)trimethylsilane has found applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and reactivity.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Mécanisme D'action
The mechanism by which (2-Cyclohexylcyclopropyl)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable intermediates in chemical reactions. This property is particularly useful in radical reactions, where the silyl group can stabilize reactive intermediates and enhance reaction yields .
Comparaison Avec Des Composés Similaires
Trimethylsilylcyclopropane: Similar in structure but lacks the cyclohexyl group.
Cyclohexyltrimethylsilane: Similar but lacks the cyclopropyl ring.
Cyclopropyltrimethylsilane: Lacks the cyclohexyl group.
Uniqueness: (2-Cyclohexylcyclopropyl)trimethylsilane is unique due to the presence of both cyclohexyl and cyclopropyl groups attached to the trimethylsilyl moiety. This combination imparts distinct steric and electronic properties, making it a valuable compound in various synthetic applications .
Propriétés
Numéro CAS |
918432-07-2 |
|---|---|
Formule moléculaire |
C12H24Si |
Poids moléculaire |
196.40 g/mol |
Nom IUPAC |
(2-cyclohexylcyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C12H24Si/c1-13(2,3)12-9-11(12)10-7-5-4-6-8-10/h10-12H,4-9H2,1-3H3 |
Clé InChI |
LVJJNCFCDOEBBU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1CC1C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



